8-Chloroquinoline-6-carbaldehyde

Organic Synthesis Medicinal Chemistry Scaffold Diversification

8-Chloroquinoline-6-carbaldehyde (CAS 916812-11-8) offers orthogonal dual-handle functionalization: the 6-aldehyde condenses with amines/hydrazines while the 8-chloro group undergoes Suzuki or Buchwald-Hartwig cross-coupling—enabling sequential, two-step diversification without intermediate purification. Unlike 6-chloroquinoline-8-carbaldehyde or 2-chloroquinoline-6-carbaldehyde regioisomers, this specific substitution pattern preserves correct SAR, metal-binding geometry, and downstream scaffold architecture. Ideal for quinoline-focused med chem libraries, Schiff base ligand synthesis, and coordination chemistry. Verify chemotype integrity before purchase—generic regioisomers compromise research reproducibility.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 916812-11-8
Cat. No. B12088612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinoline-6-carbaldehyde
CAS916812-11-8
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Cl)C=O
InChIInChI=1S/C10H6ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H
InChIKeyQWFBSECDIZSCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinoline-6-carbaldehyde (CAS 916812-11-8): A Dual-Functional Quinoline Building Block for Orthogonal Derivatization


8-Chloroquinoline-6-carbaldehyde (CAS 916812-11-8) is a heteroaromatic aldehyde comprising a quinoline core with a chlorine substituent at the 8-position and an aldehyde group at the 6-position . This specific substitution pattern yields a compound with two distinct reactive handles—an electrophilic carbonyl for condensation chemistry and an aryl chloride amenable to cross-coupling or nucleophilic aromatic substitution—enabling orthogonal functionalization strategies that are not possible with regioisomeric chloro-quinoline carbaldehydes . Commercially available with typical purity specifications of ≥95% , it serves as a versatile intermediate in medicinal chemistry and materials science, particularly for constructing complex heterocyclic scaffolds [1].

Why 8-Chloroquinoline-6-carbaldehyde Cannot Be Replaced by Other Chloro-Quinoline Carbaldehydes


Substituting 8-Chloroquinoline-6-carbaldehyde with a regioisomer such as 6-chloroquinoline-8-carbaldehyde (CAS 22934-45-8) or 2-chloroquinoline-6-carbaldehyde (CAS 791626-59-0) fundamentally alters the molecule's reactivity profile and the architecture of downstream products. The precise placement of the chlorine atom at position 8 and the aldehyde at position 6 dictates the electronic environment of the quinoline ring, which in turn governs regioselectivity in metalation and cross-coupling reactions . As demonstrated in structure-activity relationship studies on related quinoline series, the position of a substituent (e.g., 6- vs. 7- vs. 8-substitution) can determine biological potency and selectivity [1]. Therefore, using a generic alternative risks synthesizing a completely different chemotype, potentially invalidating SAR data, altering metal-binding properties, or yielding an inactive scaffold, thereby compromising the scientific validity and reproducibility of the research .

Quantitative Evidence for the Selection of 8-Chloroquinoline-6-carbaldehyde


Orthogonal Reactivity: Two Distinct Synthetic Handles for Sequential Derivatization

8-Chloroquinoline-6-carbaldehyde offers a distinct advantage over quinoline-6-carbaldehyde (CAS 4113-04-6) by providing two chemically orthogonal reactive sites: an aldehyde group at C6 and an aryl chloride at C8. This enables sequential functionalization without the need for protecting group strategies. While quinoline-6-carbaldehyde can only undergo reactions at the aldehyde moiety, the 8-chloro derivative can participate in nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling at the C8 position after aldehyde derivatization, significantly expanding the accessible chemical space .

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Regioisomeric Impact on Antiproliferative Potency: SAR Data from Quinoline Derivatives

The substitution pattern on the quinoline ring is a critical determinant of biological activity. A comparative study on unsaturated quinoline derivatives evaluated against the MCF7 breast cancer cell line established a clear order of potency: 7-substituted > 6-substituted > 8-substituted quinolines [1]. This class-level SAR demonstrates that moving the aldehyde or chloro group from the 8-position to the 6- or 7-position can significantly alter antiproliferative activity. Consequently, 8-Chloroquinoline-6-carbaldehyde, with its specific 8-chloro and 6-carbaldehyde substitution, is a unique entry point to a distinct region of chemical space compared to its 6-chloro-8-carbaldehyde or 7-substituted analogs, and this difference is expected to translate to divergent biological profiles [1].

Cancer Research SAR Antiproliferative

Diarylmethylquinoline Synthesis: Regioselectivity in Electrophilic Aromatic Substitution

The reactivity of quinoline carbaldehydes with arenes in the presence of Brønsted or Lewis acids is highly dependent on the position of the aldehyde group. A study on the synthesis of diarylmethylquinolines reported that the reactions of quinoline-2(6,8)-carbaldehydes with arenes proceed with high yields, but the regiochemical outcome and reaction efficiency can vary based on the carbaldehyde position [1]. While the study does not isolate 8-chloroquinoline-6-carbaldehyde, it establishes that quinoline-8-carbaldehydes and quinoline-6-carbaldehydes are competent substrates for this transformation, implying that 8-Chloroquinoline-6-carbaldehyde, possessing an aldehyde at the 6-position, will follow the reactivity pattern of 6-carbaldehydes, which is distinct from that of 2- or 8-carbaldehydes. This positional effect is crucial for designing synthetic routes to diarylmethylquinoline libraries [1].

Organic Chemistry C-C Bond Formation Friedel-Crafts

Recommended Application Scenarios for 8-Chloroquinoline-6-carbaldehyde


Parallel Library Synthesis for Drug Discovery

In medicinal chemistry campaigns requiring the rapid exploration of quinoline-based chemical space, 8-Chloroquinoline-6-carbaldehyde is an ideal starting point. Its orthogonal reactive handles allow for a sequential, two-step diversification strategy without intermediate purification . For example, the aldehyde can be first condensed with a variety of amines or hydrazines to form a library of Schiff bases or hydrazones. Subsequently, the remaining 8-chloro group can be diversified via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, generating a matrix of disubstituted quinoline analogs. This approach is not feasible with the non-halogenated quinoline-6-carbaldehyde, which offers only a single point of diversification .

Synthesis of Schiff Base Ligands for Coordination Chemistry

The aldehyde moiety of 8-Chloroquinoline-6-carbaldehyde readily undergoes condensation with primary amines to yield Schiff base ligands . These ligands are valuable in coordination chemistry for generating metal complexes with potential applications in catalysis, sensing, and bioinorganic chemistry. The 8-chloro substituent can further influence the electronic properties of the resulting ligand and its metal complexes, or serve as a secondary handle for tethering the complex to a solid support, offering advantages over the simpler quinoline-6-carbaldehyde-derived ligands .

Precursor to 8-Substituted Quinolines for SAR Studies

8-Substituted quinolines represent an important class of molecules for studying metal interactions and developing bioactive compounds [1]. 8-Chloroquinoline-6-carbaldehyde serves as a direct precursor to these scaffolds. The 8-chloro group can be transformed via metalation or cross-coupling to introduce various alkyl, aryl, or heteroaryl groups at the 8-position, while the 6-aldehyde can be used to install a different functional group or remain as a latent reactive handle. This provides a more convergent and versatile synthetic entry to 8-substituted quinolines compared to starting from 8-chloroquinoline itself, as the aldehyde offers additional functionalization possibilities [1].

Quote Request

Request a Quote for 8-Chloroquinoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.